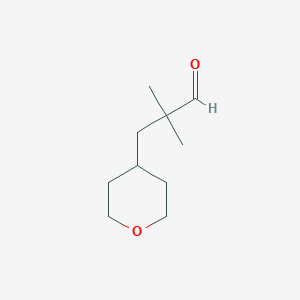

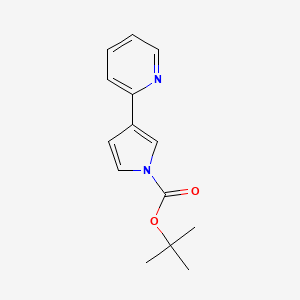

tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antifungal Applications

The compound has shown promising results in the development of antifungal agents. A derivative, namely N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, has demonstrated potent antifungal activity against Candida spp. , including multidrug-resistant strains . This suggests that tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate could be a precursor in synthesizing novel antifungal compounds that can address the growing concern of antifungal drug resistance.

Organic Synthesis

In organic chemistry, the compound can be used to synthesize N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines under different reaction conditions . These structures are important in creating compounds with significant biological and therapeutic value, highlighting the compound’s role in advancing synthetic methodologies.

Computational Chemistry

The compound’s derivatives have been studied using in-silico methods, such as molecular docking and dynamics, to predict their interaction with biological targets . This application is crucial in the early stages of drug discovery, where computational tools can save time and resources by predicting the efficacy of new compounds before they are synthesized and tested in vitro or in vivo.

ADMET Analysis

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the compound’s derivatives have been analyzed to predict their safety profile . This is an essential step in drug development, ensuring that only compounds with favorable ADMET properties are progressed through the costly and time-consuming process of drug development.

Ergosterol Biosynthesis Inhibition

A derivative of the compound has been shown to inhibit ergosterol biosynthesis in yeast cells, which is a critical pathway for fungal cell membrane stability . This application is particularly relevant in the development of antifungal drugs, as ergosterol is a unique component of fungal cell membranes and is not found in human cells.

Mode of Action Studies

The mode of action of the compound’s derivatives against fungal pathogens has been investigated, providing insights into how these molecules exert their antifungal effects . Understanding the mode of action is vital for the rational design of new antifungal agents and for overcoming resistance mechanisms.

Resistance Mechanism Research

Research into the resistance mechanisms of Candida spp. to azole drugs is a significant application of the compound’s derivatives . By studying how these fungi develop resistance, researchers can design more effective antifungal agents that can circumvent or overcome these resistance mechanisms.

Mecanismo De Acción

While the mechanism of action for “tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate” is not available, similar compounds have shown promise in biological applications. For instance, some novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Propiedades

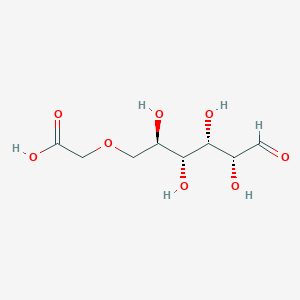

IUPAC Name |

tert-butyl 3-pyridin-2-ylpyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-9-7-11(10-16)12-6-4-5-8-15-12/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAHPGPLBBEARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1459517.png)

![Hydrazine, [5-chloro-2-(ethylthio)phenyl]-](/img/structure/B1459519.png)

![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)

![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)